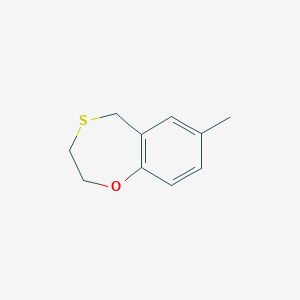
7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine is a heterocyclic compound that features a benzene ring fused with a seven-membered ring containing both oxygen and sulfur atoms
Méthodes De Préparation
The synthesis of 7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine typically involves the ring contraction of seven-membered cycles of 3,4-dihydro-2H-1,5-benzoxathiepine derivatives. This process can yield various derivatives, including alkenes, alcohols, nitriles, chlorides, bromides, azides, and amines . Industrial production methods often employ similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions can introduce chlorine or bromine atoms into the compound, using reagents like chlorine gas or bromine.
Addition: Reactions with nucleophiles or electrophiles can lead to the formation of various substituted derivatives.
Major products formed from these reactions include substituted benzoxathiepines, which can exhibit different physical and chemical properties depending on the substituents introduced .
Applications De Recherche Scientifique
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical research.
Mécanisme D'action
The mechanism of action of 7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access .
Comparaison Avec Des Composés Similaires
7-Methyl-3,5-dihydro-2H-1,4-benzoxathiepine can be compared with other similar compounds, such as:
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound features a similar benzene-fused ring structure but contains nitrogen instead of sulfur.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This derivative has a bromine substituent and exhibits different chemical reactivity and biological activity.
7-Methyl-3,4-dihydro-2H-1,5-benzdioxepine-3-one:
The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties compared to its oxygen- or nitrogen-containing analogs.
Propriétés
Numéro CAS |
5409-81-4 |
|---|---|
Formule moléculaire |
C10H12OS |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
7-methyl-3,5-dihydro-2H-1,4-benzoxathiepine |
InChI |
InChI=1S/C10H12OS/c1-8-2-3-10-9(6-8)7-12-5-4-11-10/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
OOFALYNXLLKGDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OCCSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


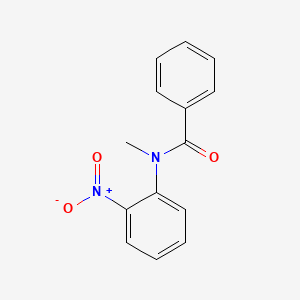
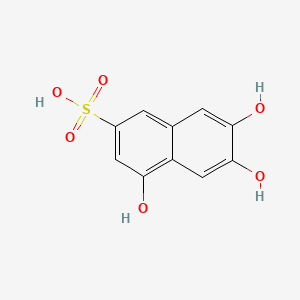

![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)

![endo-2-Cyanobicyclo[2.2.1]heptane](/img/structure/B14735785.png)
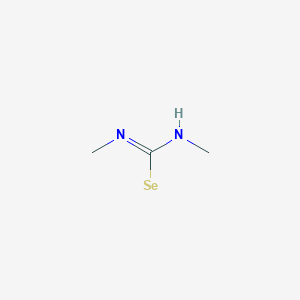
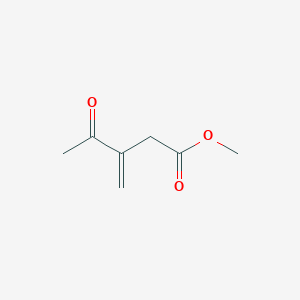
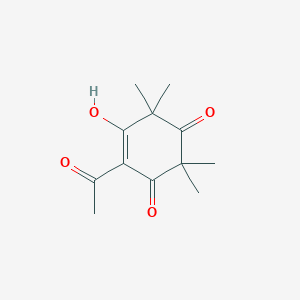
![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)

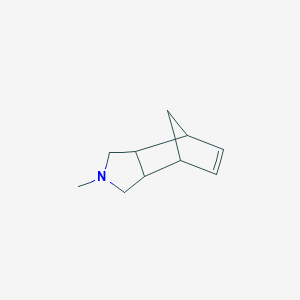
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

